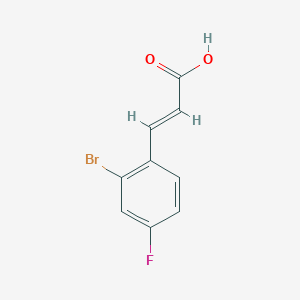
2-Bromo-4-fluorocinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluorocinnamic acid is a useful research compound. Its molecular formula is C9H6BrFO2 and its molecular weight is 245.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biodegradation Studies
- Bioaugmentation in Bioreactors : 2-Bromo-4-fluorocinnamic acid, as part of the fluorocinnamic acid family, has been studied for its biodegradation. A study utilized a rotating biological contactor (RBC) to treat shock loadings of 4-fluorocinnamic acid, with bioaugmentation showing potential in removing fluorinated compounds, albeit with some efficiency challenges (Amorim et al., 2013).
- Biotransformation in Industrial Sludge : The compound's biotransformation using industrial activated sludge was explored. This research is relevant for understanding how 4-fluorocinnamic acid, and by extension related compounds like this compound, behaves in wastewater treatment processes (Freitas dos Santos et al., 2004).
Chemical Synthesis and Applications
- Synthesis of Derivatives : Research focused on synthesizing methyl 4-fluorocinnamate, an important compound used in asymmetric dihydroxylation and aminohydroxylation, has implications for this compound due to the structural similarity (Si, 2004).
- Degradation by Bacterial Strains : Isolation of bacterial strains capable of degrading 4-fluorocinnamic acid demonstrates potential applications in bioremediation and environmental cleanup technologies. These findings could be relevant for handling this compound in environmental contexts (Yu, 2013).
Biodegradation Monitoring Techniques
- Membrane Inlet Mass Spectrometry (MIMS) : The use of MIMS for monitoring biodegradation of 4-fluorocinnamic acid offers insights into advanced analytical techniques that could be applied to this compound and similar compounds (Creaser et al., 2002).
Additional Research Applications
- Consortium for Complete Biodegradation : A study showcasing a bacterial consortium capable of utilizing 4-fluorocinnamic acid for growth, leading to complete mineralization, highlights the potential for microbial consortia in biodegradation processes of related compounds (Hasan et al., 2010).
- Synthesis of Fluorocinnamic Aldehydes and Alcohols : Research into the formylation of β-bromo-β-fluorostyrenes, providing access to α-fluorocinnamic aldehydes and β-fluorocinnamic alcohols, demonstrates the chemical versatility and potential applications of fluorocinnamic derivatives in synthetic chemistry (Zemmouri et al., 2011).
Zukünftige Richtungen
The future directions of 2-Bromo-4-fluorocinnamic acid are not explicitly mentioned in the search results. Given its role as an intermediate in the production of agrochemicals and pharmaceuticals , ongoing research may focus on developing more efficient synthesis methods or exploring new applications.
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-fluorocinnamic acid . These factors could include pH, temperature, presence of other biomolecules, and the specific characteristics of the biological milieu where the compound exerts its action.
Biochemische Analyse
Biochemical Properties
2-Bromo-4-fluorocinnamic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. For instance, it may inhibit enzymes like cytochrome P450, which are crucial for drug metabolism, by binding to their active sites and preventing substrate access .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can modulate the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. For example, the compound may inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system, by forming a stable complex with the enzyme. This inhibition can result in increased levels of acetylcholine, affecting neurotransmission and muscle function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects such as antioxidant activity. At higher doses, it can cause adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological parameters, while doses outside this range have negligible effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by phase I and phase II enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. For instance, the hydroxylation of this compound by cytochrome P450 enzymes can produce reactive intermediates that may contribute to its cytotoxic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, the compound may localize to specific organelles such as the mitochondria or endoplasmic reticulum, where it can exert its effects. The distribution of this compound within tissues can influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may localize to the nucleus, influencing gene expression and DNA repair processes .
Eigenschaften
IUPAC Name |
(E)-3-(2-bromo-4-fluorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEJGSKYYLDTNE-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Br)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
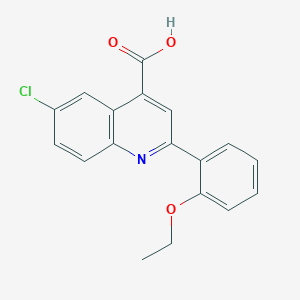

![6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide](/img/structure/B1275337.png)
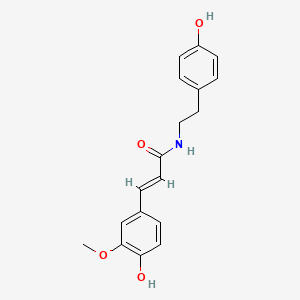

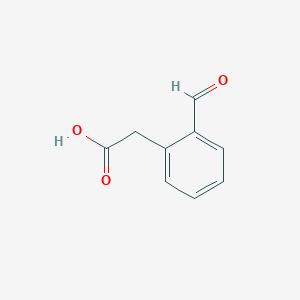
![4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275344.png)
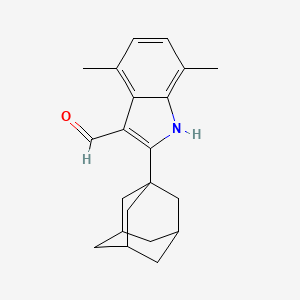
![4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1275347.png)

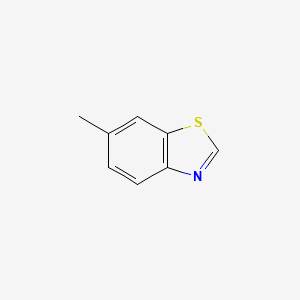
![Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate](/img/structure/B1275354.png)
![5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275356.png)
![5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275360.png)
